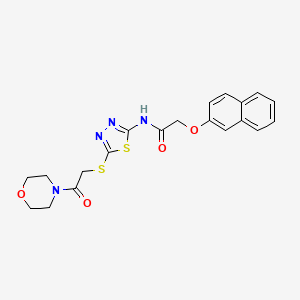

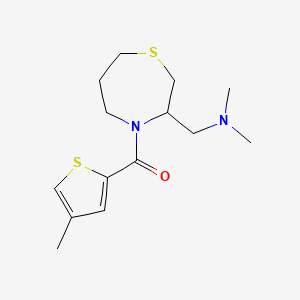

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

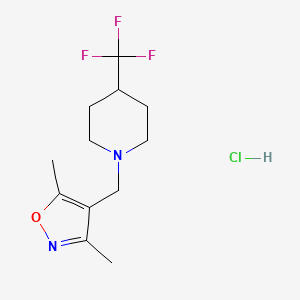

“N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound that contains several functional groups, including an indole, a tetrahydroquinazoline, and a carboxamide . These functional groups suggest that this compound may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indole and tetrahydroquinazoline rings. The carboxamide could then be introduced through a condensation reaction .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and tetrahydroquinazoline rings, which would likely contribute to its stability and reactivity .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and tetrahydroquinazoline rings. The indole ring, in particular, is known to undergo a variety of reactions, including electrophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and tetrahydroquinazoline rings could affect its solubility, melting point, and other properties .

Mecanismo De Acción

Target of Action

The primary targets of this compound are likely to be similar to those of other indole derivatives. Indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s worth noting that the mechanism of action of similar compounds often involves blocking the binding of certain molecules to inhibit specific enzymes . For instance, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), blocks arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

Biochemical Pathways

Similar compounds like naproxen affect the conversion of arachidonic acid to prostaglandin g, which is the first step of synthesis of prostaglandins and thromboxanes . These are involved in rapid physiological responses .

Result of Action

Similar compounds have been shown to result in analgesic and anti-inflammatory effects .

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, given the biological activity of many indole-containing compounds, it could be interesting to investigate whether this compound has any pharmacological effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-(1H-indol-3-yl)ethylamine with 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid followed by the addition of a carboxamide group.", "Starting Materials": [ "2-(1H-indol-3-yl)ethylamine", "2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Diethyl ether", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: To a solution of 2-(1H-indol-3-yl)ethylamine (1.0 equiv) in DMF, add 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (1.1 equiv) and DCC (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 3: Dissolve the crude product in chloroform and wash the solution with water, sodium bicarbonate solution, and water again. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a pure product.", "Step 4: To a solution of the pure product in DMF, add NHS (1.1 equiv) and DCC (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in ethyl acetate and wash the solution with water, sodium bicarbonate solution, and water again. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a pure product.", "Step 7: To a solution of the pure product in acetic acid, add sodium bicarbonate until the pH reaches 8-9. Stir the reaction mixture at room temperature for 24 hours.", "Step 8: Filter the reaction mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 9: Dissolve the crude product in diethyl ether and wash the solution with water and sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a pure product.", "Step 10: Recrystallize the pure product from a suitable solvent to obtain the final compound 'N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide'." ] } | |

Número CAS |

2034302-07-1 |

Fórmula molecular |

C27H24N4O3 |

Peso molecular |

452.514 |

Nombre IUPAC |

N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C27H24N4O3/c32-25(28-14-12-20-17-29-23-9-5-4-8-21(20)23)19-10-11-22-24(16-19)30-27(34)31(26(22)33)15-13-18-6-2-1-3-7-18/h1-11,16-17,29H,12-15H2,(H,28,32)(H,30,34) |

Clave InChI |

XMZIMTGJRBFECQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)NC2=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)

![methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2388601.png)

![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)

![N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2388605.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)